Fructokinase Substrate Specificity: Km and Vmax of 2,5-Anhydro-d-mannofuranose vs. 2,5-Anhydro-d-mannitol and 2,5-Anhydro-d-glucitol
In a single‑assay head‑to‑head study of beef‑liver fructokinase at pH 7.5 and 25 °C, 2,5‑anhydro‑d‑mannofuranose (transcriptionally reported as 2,5‑anhydro‑d‑mannose) exhibited a Km of 1.5 mM and a relative Vmax of 0.50, whereas the closely related 2,5‑anhydro‑d‑mannitol gave a Km of 1.7 mM and a 4‑fold higher relative Vmax of 1.97, and 2,5‑anhydro‑d‑glucitol showed a Km of 5.9 mM with a Vmax of 1.33 [1]. These data demonstrate that the target compound is a measurably poorer substrate for this enzyme than its direct analog 2,5‑anhydro‑d‑mannitol, establishing a clear enzymatic‑discrimination profile.
| Evidence Dimension | Fructokinase enzyme kinetics (Km and relative Vmax) |
|---|---|
| Target Compound Data | Km = 1.5 mM; Vmax (relative) = 0.50 |
| Comparator Or Baseline | 2,5‑Anhydro‑d‑mannitol: Km = 1.7 mM, Vmax = 1.97; 2,5‑Anhydro‑d‑glucitol: Km = 5.9 mM, Vmax = 1.33 |
| Quantified Difference | Vmax of target compound is 3.94‑fold lower than that of 2,5‑anhydro‑d‑mannitol, despite a comparable Km. |
| Conditions | Beef‑liver fructokinase, pH 7.5, 25 °C, 4 mM MgATP |
Why This Matters
For groups designing furanose‑mimetic substrates, this kinetic fingerprint ensures that 2,5‑anhydro‑d‑mannofuranose will be distinguished from its anhydro‑hexitol analogs by target enzymes, enabling selective metabolic incorporation or inhibition studies.
- [1] Raushel FM, Cleland WW. The substrate and anomeric specificity of fructokinase. *J Biol Chem*. 1977;252(21):7877‑7882. Data accessed via KipHub: https://www.kiphub.com/paper/61e5096a091bc66da4f622b1. View Source
